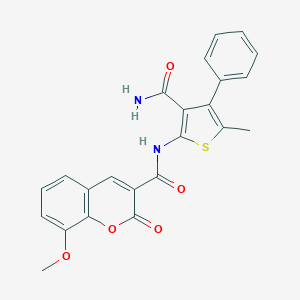![molecular formula C22H27NO3 B214062 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine](/img/structure/B214062.png)
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine, also known as EPM, is a novel and potent compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a member of the piperidine family and has a molecular weight of 401.5 g/mol. The compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of the GABAergic system. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been found to enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission. This results in the suppression of neuronal excitability, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been found to possess a wide range of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been shown to have anti-inflammatory, antioxidant, and antitumor effects. The compound has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine also exhibits potent and selective effects, making it a useful tool for studying the GABAergic system and its role in various physiological processes. However, there are some limitations to the use of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine in laboratory experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the exact mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine. One area of interest is the development of novel analogs of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the therapeutic potential of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine involves the reaction of 1-(4-bromobenzoyl)-3-methylpiperidine with 4-ethoxybenzyl alcohol in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety.
Propriétés
Nom du produit |
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |
Clé InChI |
WFMWFIJMQIVRKV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)